

1-methyl-1H-indol-4-amine CAS number and structure

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Compound of Interest

Compound Name: **1-methyl-1H-indol-4-amine**

Cat. No.: **B1592950**

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An In-Depth Technical Guide to **1-methyl-1H-indol-4-amine**

Introduction

1-methyl-1H-indol-4-amine is a heterocyclic aromatic compound belonging to the indole family. As a substituted indole, it serves as a valuable building block and synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive amine group on the benzene portion of the indole ring and a methyl group on the pyrrole nitrogen, offers versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, handling, and significance for researchers and drug development professionals. The compound is noted for its potential in the synthesis of novel pharmaceuticals, including new chemotherapeutic agents.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The primary identifier for **1-methyl-1H-indol-4-amine** is its CAS (Chemical Abstracts Service) number, which is 85696-95-3[1].

Structure:

- Molecular Formula: C₉H₁₀N₂[1]

- SMILES: CN1C=CC2=C(C=CC=C21)N
- InChI Key: ODOJPQQFJVNMD-UHFFFAOYSA-N[1]

The key physicochemical properties of **1-methyl-1H-indol-4-amine** are summarized in the table below. These parameters are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

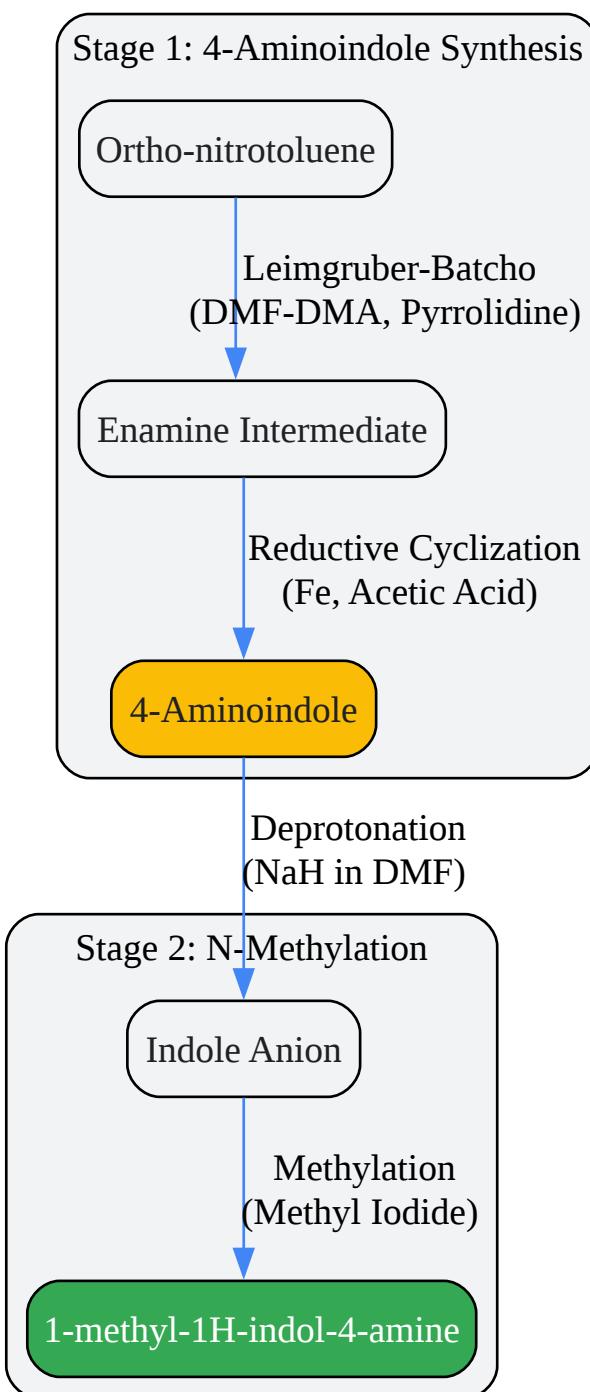
Property	Value	Source(s)
CAS Number	85696-95-3	[1]
Molecular Weight	146.19 g/mol	
Exact Mass	146.0844 g/mol	[1]
Density	1.151 g/cm ³	[1]
Boiling Point	328.04 °C	[1]
Refractive Index	1.62	[1]
XLogP3	2.34	[1]
PSA (Polar Surface Area)	30.95 Å ²	[1]

Synthesis Methodologies

The synthesis of **1-methyl-1H-indol-4-amine** is typically not a single-step process but rather a multi-step sequence. A logical and efficient approach involves the initial synthesis of the 4-aminoindole core, followed by selective N-methylation. This strategy allows for controlled introduction of the functional groups and helps minimize side products.

Synthetic Workflow Overview

The overall process can be visualized as a two-stage workflow: first, the construction of the indole ring system with an amino group at the 4-position, and second, the alkylation of the indole nitrogen.



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Caption: Proposed two-stage synthesis of **1-methyl-1H-indol-4-amine**.

Stage 1: Synthesis of 4-Aminoindole Precursor

Two classic and reliable methods for creating the 4-aminoindole scaffold are the Leimgruber-Batcho and Fischer indole syntheses[2]. The Leimgruber-Batcho synthesis is often preferred due to its milder reaction conditions and typically higher yields, starting from accessible ortho-nitrotoluenes[2].

Protocol: Leimgruber-Batcho Synthesis of 4-Aminoindole

- Enamine Formation:
 - In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., 2-methyl-3-nitroaniline) in a suitable solvent.
 - Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and a catalytic amount of pyrrolidine (0.2 eq)[2].
 - Heat the mixture to 110-120 °C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the enamine product.
 - Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum.
- Reductive Cyclization:
 - Suspend the crude enamine intermediate in a mixture of ethanol and acetic acid.
 - While stirring vigorously, add iron powder (Fe) in portions. This initiates the reduction of the nitro group and subsequent cyclization to form the indole ring.
 - After the reaction is complete (monitored by TLC), cool the mixture and filter it through a pad of Celite® to remove the iron residues.
 - Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine to neutralize and remove impurities.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-aminoindole. Purify further using column chromatography if necessary[2].

Stage 2: N-Methylation of 4-Aminoindole

The most common method for N-alkylation of an indole involves deprotonating the indole nitrogen with a strong base to form the indole anion, which then acts as a nucleophile to attack an alkylating agent[2].

Causality Behind Experimental Choices:

- **Base Selection:** A strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation of the indole N-H bond, which is significantly more acidic than the amine N-H bonds. This selectivity is crucial for achieving N-methylation over C-methylation or amine methylation.
- **Solvent:** Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation of the base without interfering with the nucleophilic attack of the indole anion[2].
- **Minimizing Side Reactions:** The primary potential side reaction is C3-alkylation[2]. To favor N-alkylation, the alkylating agent (methyl iodide) should be added only after the deprotonation is complete. Running the reaction at a low temperature (0 °C) during the addition of the methylating agent also helps control the reaction's selectivity[2].

Protocol: N-Methylation of 4-Aminoindole

- **Preparation:** Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous DMF in a flame-dried flask cooled to 0 °C[2].
- **Deprotonation:** Slowly add a solution of 4-aminoindole (1.0 eq) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C and then warm to room temperature for 1 hour to ensure complete formation of the indole anion.
- **Methylation:** Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

- Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
- Workup: Quench the reaction by the slow, careful addition of water. Extract the product into an organic solvent like ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure **1-methyl-1H-indol-4-amine**[2].

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-methyl-1H-indol-4-amine** is not readily available in the search results, the hazards can be inferred from related indole compounds. 1-Methylindole and 4-aminoindole are known to cause skin, eye, and respiratory irritation[3][4][5]. Therefore, stringent safety protocols must be followed.

Hazard Category	Precautionary Statement	Source(s)
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection (safety goggles).	[3] [4]
Handling	Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.	[3] [4]
Storage	Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Some sources recommend refrigeration.	[3]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.	[3] [4]
First Aid (Skin)	Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.	[3] [4]
First Aid (Inhalation)	Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.	[3] [4]

Applications and Research Significance

1-methyl-1H-indol-4-amine is a versatile chemical intermediate with significant potential in drug discovery and organic synthesis. The indole scaffold is a "privileged structure" in

medicinal chemistry, appearing in numerous natural products and pharmaceuticals.

- **Drug Development:** The presence of the 4-amino group provides a key site for further functionalization. It can be acylated, alkylated, or used in coupling reactions to build larger, more complex molecules. This makes the compound an excellent starting point for creating libraries of novel compounds to be screened for biological activity against various therapeutic targets.
- **Biomolecule Synthesis:** Its tricyclic structure and reactivity make it a candidate for use in the synthesis of complex biomolecules. Indole derivatives are known to interact with various biological targets, and modifying the core structure allows for the fine-tuning of these interactions.

Conclusion

1-methyl-1H-indol-4-amine is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined structure, characterized by CAS number 85696-95-3, provides a reliable foundation for its use in complex synthetic pathways. The outlined synthesis, proceeding through the versatile 4-aminoindole intermediate, offers a robust and adaptable route for its preparation. By understanding its properties and adhering to strict safety protocols, researchers can effectively leverage this compound as a key building block in the development of novel pharmaceuticals and advanced materials.

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